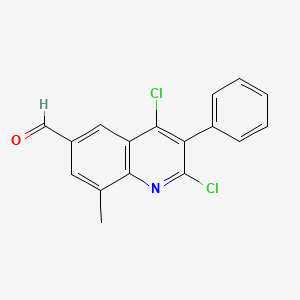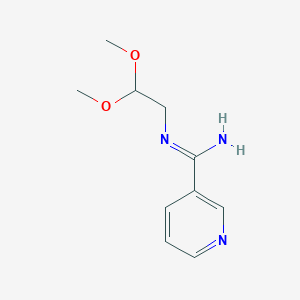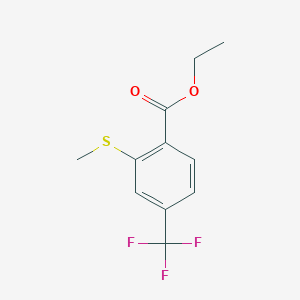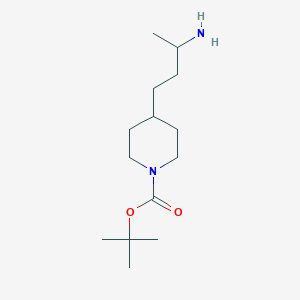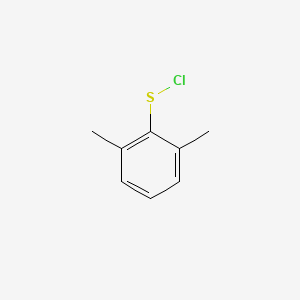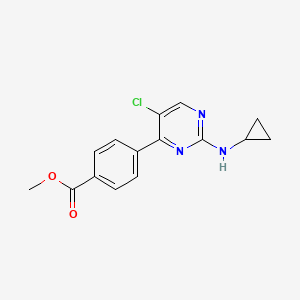
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated pyrimidine ring and a benzoic acid methyl ester group. Its molecular formula is C15H14ClN3O2.
Métodos De Preparación
The synthesis of Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate involves several steps. One common synthetic route starts with the preparation of 5-chloro-2-cyclopropylaminopyrimidine, which is then reacted with 4-carboxybenzoic acid methyl ester under specific conditions to form the desired compound. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Methyl 4-(5-chloro-2-(cyclopropylamino)pyrimidin-4-yl)benzoate can be compared with other similar compounds, such as:
5-Chloro-2-cyclopropyl-6-hydroxy-4-pyrimidine-carboxylic acid: This compound shares a similar pyrimidine ring structure but lacks the benzoic acid methyl ester group.
6-Amino-5-chloro-2-cyclopropyl-pyrimidine-4-carboxylic acid: Another similar compound with an amino group instead of the benzoic acid methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14ClN3O2 |
|---|---|
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
methyl 4-[5-chloro-2-(cyclopropylamino)pyrimidin-4-yl]benzoate |
InChI |
InChI=1S/C15H14ClN3O2/c1-21-14(20)10-4-2-9(3-5-10)13-12(16)8-17-15(19-13)18-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,17,18,19) |
Clave InChI |
QUXBGSRLACBYDY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2Cl)NC3CC3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Acetamido-2-[(dimethylamino)methyl]phenol](/img/structure/B8285995.png)
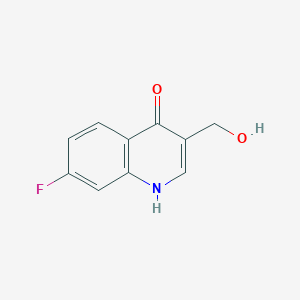
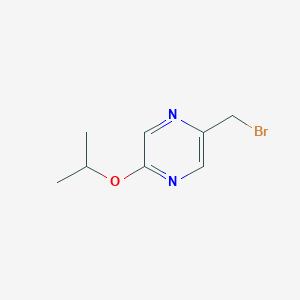
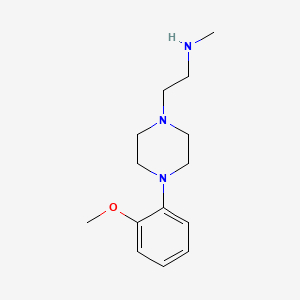
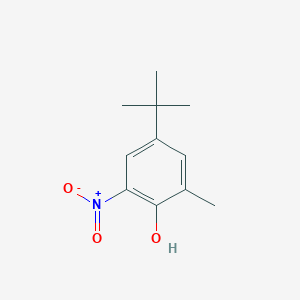
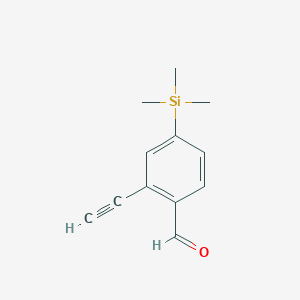
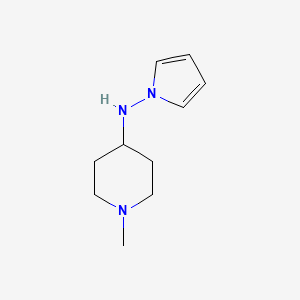
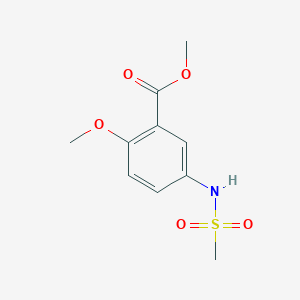
![2-[3,5-Bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B8286053.png)
